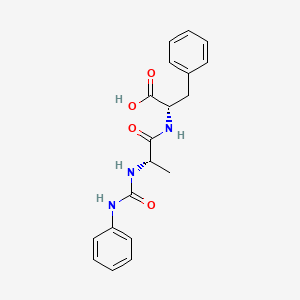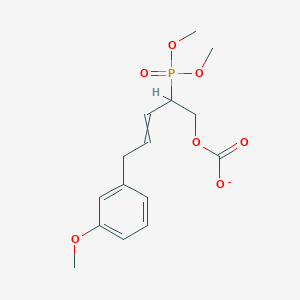
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphosphoryl group, a methoxyphenyl group, and a pent-3-en-1-yl carbonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenyl and phosphoric acid derivatives, followed by a series of esterification and alkylation reactions. The reaction conditions often require the use of catalysts, such as Rhodium (III) complexes, and may involve hydrazine-directed C–H functionalization pathways .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies or as a potential drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl acetate
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl ether
Uniqueness
What sets 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate apart from similar compounds is its carbonate moiety, which can impart different chemical reactivity and biological activity compared to acetates or ethers. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
CAS No. |
820233-29-2 |
|---|---|
Molecular Formula |
C15H20O7P- |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
[2-dimethoxyphosphoryl-5-(3-methoxyphenyl)pent-3-enyl] carbonate |
InChI |
InChI=1S/C15H21O7P/c1-19-13-8-4-6-12(10-13)7-5-9-14(11-22-15(16)17)23(18,20-2)21-3/h4-6,8-10,14H,7,11H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
XCQQUCDMMGTXCC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)CC=CC(COC(=O)[O-])P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


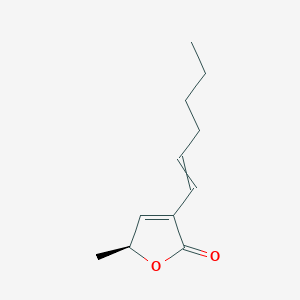
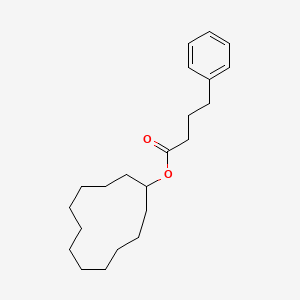
![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
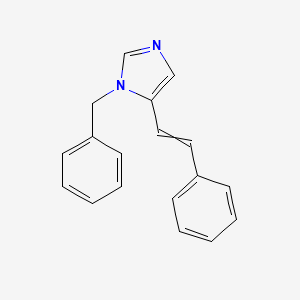
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
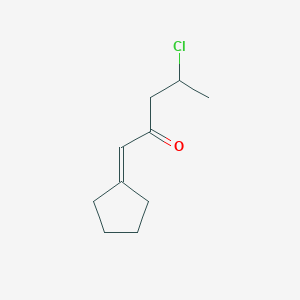
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)

